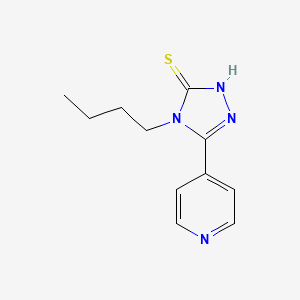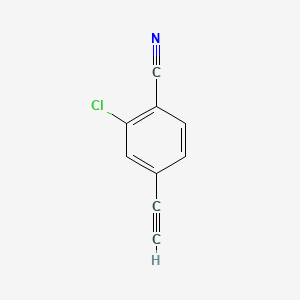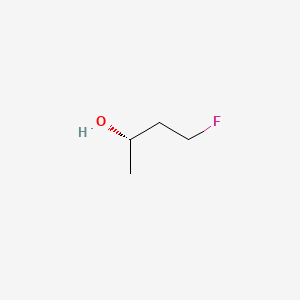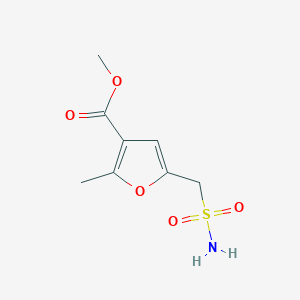
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a polysubstituted furan derivative Furans are a class of aromatic heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
The synthesis of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be achieved through several routes. One common method involves the reaction of allenoates with α-oxoketene dithioacetals in the presence of palladium and copper catalysts . Another approach is the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to the compound’s ability to form stable complexes with metal ions or to undergo redox reactions .
Comparación Con Compuestos Similares
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: This compound has a hydroxyl group instead of a sulfamoylmethyl group, which affects its reactivity and applications.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: The presence of a fluoro-nitrophenyl group introduces different electronic properties and potential biological activities.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has an amino and cyano group, making it useful for different synthetic applications.
The uniqueness of this compound lies in its sulfamoylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11NO5S |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H11NO5S/c1-5-7(8(10)13-2)3-6(14-5)4-15(9,11)12/h3H,4H2,1-2H3,(H2,9,11,12) |
Clave InChI |
LVCDZSNXLKQNQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)CS(=O)(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


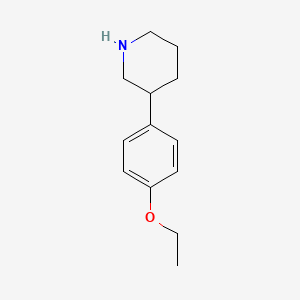
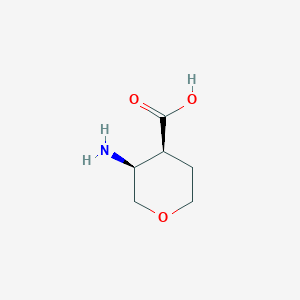
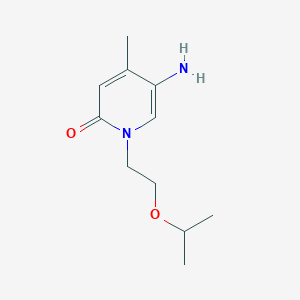
![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)
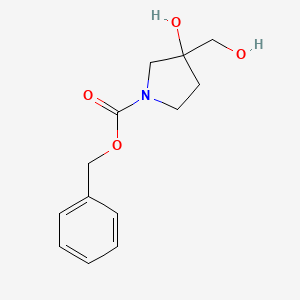
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
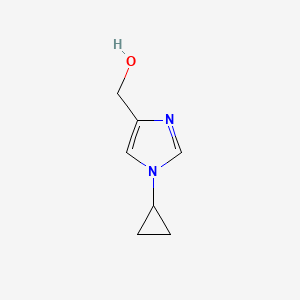
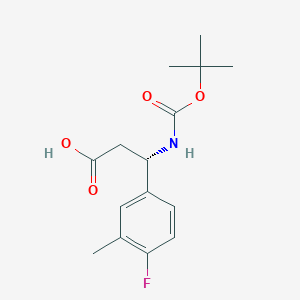
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
